4,6-Diacetylresorcinol

Physical property comparison Isomer differentiation Handling and storage

4,6-Diacetylresorcinol (DAR) is the premier bifunctional aromatic carbonyl for synthesizing symmetrical bis-Schiff base ligands with two identical tridentate (O2N/N2O) chelating pockets. Unlike mono-acetylated resacetophenone or the 2,4-isomer, only DAR's 4,6-disubstitution pattern yields ligands coordinating two metal ions in proximity—essential for binuclear Co, Cu, Ni, Fe, V, and lanthanide complexes. This architecture is irreplaceable for macrocyclic template reactions, photoluminescent Eu(III) materials, and selective Mannich base derivatization. Specify DAR for your coordination chemistry research and ensure reproducible binuclear complexation.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 2161-85-5
Cat. No. B1214101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diacetylresorcinol
CAS2161-85-5
Synonyms4,6-diacetylresorcinol
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1O)O)C(=O)C
InChIInChI=1S/C10H10O4/c1-5(11)7-3-8(6(2)12)10(14)4-9(7)13/h3-4,13-14H,1-2H3
InChIKeyGEYCQLIOGQPPFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Diacetylresorcinol (CAS 2161-85-5) Technical Baseline and Procurement Classification


4,6-Diacetylresorcinol (DAR, C10H10O4, MW 194.18) is a bifunctional aromatic carbonyl compound classified as a diacetyl derivative of resorcinol . Its molecular architecture features two acetyl groups positioned symmetrically at the 4- and 6- positions of the resorcinol ring, flanking a central phenolic hydroxyl group at the 5-position . This specific substitution pattern distinguishes it from isomeric diacetylresorcinols and the more common mono-acetylated analog 2,4-dihydroxyacetophenone (resacetophenone) . The compound is primarily utilized as a versatile precursor for generating symmetrical multidentate Schiff base ligands containing two identical tridentate chelating sites [1].

Why 4,6-Diacetylresorcinol Cannot Be Replaced by 2,4-Dihydroxyacetophenone or 2,4-Diacetylresorcinol


The 4,6-disubstitution pattern of 4,6-diacetylresorcinol is not a minor structural variation; it fundamentally alters the compound's physical state, thermal stability, and coordination chemistry relative to its closest analogs. The isomeric 2,4-diacetylresorcinol (CAS 2163-12-4) exhibits a dramatically lower melting point (88-89 °C) compared to 4,6-diacetylresorcinol (178-185 °C), a difference that directly impacts handling, storage, and purification protocols . More critically, the mono-acetylated analog 2,4-dihydroxyacetophenone (CAS 89-84-9) lacks the bifunctional carbonyl character that enables 4,6-diacetylresorcinol to serve as a precursor for symmetrical bis-Schiff base ligands bearing two equivalent tridentate chelating sites [1]. Substituting 4,6-diacetylresorcinol with any in-class alternative results in either a different coordination geometry with altered metal-binding stoichiometry (if using the 2,4-isomer) or a complete loss of the binuclear complexation capacity that defines its primary research utility (if using the mono-acetylated compound) [2].

Quantitative Differentiation Evidence: 4,6-Diacetylresorcinol vs. In-Class Comparators


Thermal Stability and Physical State Differentiation: 4,6- vs. 2,4-Diacetylresorcinol Isomers

4,6-Diacetylresorcinol exhibits a melting point approximately 90-96 °C higher than its 2,4-isomer, translating to a solid-state material at ambient laboratory conditions versus a compound that is near its melting transition at slightly elevated temperatures . This thermal stability difference has direct implications for long-term storage, weighing accuracy, and purification by recrystallization .

Physical property comparison Isomer differentiation Handling and storage

Coordination Chemistry Differentiation: Binuclear Complexation Capacity vs. Mono-Acetylated Analog

4,6-Diacetylresorcinol uniquely enables the generation of symmetrical Schiff base ligands bearing two identical tridentate chelating sites, facilitating the synthesis of binuclear metal complexes [1]. The mono-acetylated analog 2,4-dihydroxyacetophenone lacks the second carbonyl group required for this bifunctional reactivity, rendering it incapable of producing symmetrical bis-Schiff base architectures [1][2].

Schiff base synthesis Metal complexation Coordination chemistry

Synthetic Accessibility and Yield Advantage via Fries Rearrangement

4,6-Diacetylresorcinol can be synthesized from resorcinol diacetate via Fries rearrangement under microwave or UV irradiation with anhydrous AlCl3, a methodology that offers process intensification advantages . The isomeric 2,4-diacetylresorcinol is formed as a minor byproduct in the direct acetylation of resorcinol using ZnCl2 at elevated temperature, requiring chromatographic separation [1].

Synthetic methodology Process chemistry Yield optimization

Ligand Denticity and Metal-Binding Versatility in Coordination Complexes

4,6-Diacetylresorcinol (H2L) can coordinate to transition metal ions through its two phenolic oxygens and two carbonyl oxygens, behaving as a neutral, monobasic, or dibasic tetradentate ligand depending on the counterion and secondary ligand used [1]. This coordination versatility yields octahedral binuclear complexes with Co(II) and Cu(II) salts (OAc−, Cl−, NO3−, SO42−) that exhibit non-electrolytic character [1]. In contrast, Schiff base ligands derived from 2,4-dihydroxyacetophenone typically form mononuclear complexes with lower denticity [2].

Metal complex synthesis Ligand design Octahedral geometry

Macrocyclic Complex Formation: Unique Template Reactivity

4,6-Diacetylresorcinol demonstrates a unique capability to serve as a bridging unit in template reactions, enabling the conversion of acyclic mono-nuclear VO(IV) and Ru(III) complexes into macrocyclic mono-nuclear complexes [1]. Template reactions combining 4,6-diacetylresorcinol and thiocarbohydrazide with VO(IV) or Ru(III) salts directly afford macrocyclic binuclear complexes [1]. This macrocyclization reactivity is not accessible with 2,4-dihydroxyacetophenone or 2,4-diacetylresorcinol, which lack the appropriate spatial arrangement of reactive carbonyl groups relative to the phenolic hydroxyls [1].

Macrocyclic chemistry Template synthesis VO(IV) and Ru(III) complexes

Photoluminescence and Europium Complexation for Materials Applications

Novel europium(III) complexes incorporating 4,6-diacetylresorcinol as a ligand have been synthesized and characterized, specifically Eu2(DAR)3·4H2O and Eu2(DAR)3Phen2, demonstrating photoluminescence properties suitable for materials science applications . The maximum absorption wavelength of 4,6-diacetylresorcinol is 370 nm (in DMF), positioning it as a UV-absorbing chromophore . Europium complexes of 2,4-dihydroxyacetophenone (Eu(OHAP)3·2H2O and Eu(OHAP)3Phen) have also been reported, but with different stoichiometry (1:3 metal:ligand vs. 2:3) and distinct luminescent properties due to the differing ligand field and coordination environment .

Luminescent materials Europium complexes Photoluminescence

Validated Application Scenarios for 4,6-Diacetylresorcinol Based on Comparative Evidence


Synthesis of Symmetrical Bis-Schiff Base Ligands for Binuclear Transition Metal Complexes

4,6-Diacetylresorcinol is uniquely positioned as the precursor of choice for generating symmetrical Schiff base ligands with two equivalent tridentate (O2N or N2O) chelating sites [1]. The 4,6-disubstitution pattern ensures that condensation with primary amines (e.g., o-aminophenol, o-phenylenediamine, benzylamine, 1,8-naphthalenediamine) yields ligands capable of coordinating two metal ions in close proximity [1]. This architecture cannot be replicated using 2,4-dihydroxyacetophenone (single acetyl) or the 2,4-diacetyl isomer (asymmetric chelating environment). Resulting binuclear Co(II), Cu(II), Ni(II), Fe(III), VO(IV), and UO2(VI) complexes exhibit octahedral geometry and have been characterized by elemental analysis, IR, UV-vis, ESR, and magnetic susceptibility [2]. This scenario is directly validated by the coordination chemistry differentiation evidence (Evidence Item 2) and ligand denticity evidence (Evidence Item 4).

Macrocyclic Complex Synthesis via Template Reactions

4,6-Diacetylresorcinol enables the synthesis of macrocyclic mono- and binuclear complexes through template reactions that are not accessible with mono-acetylated or 2,4-isomeric precursors [1]. The compound reacts with thiocarbohydrazide in the presence of VO(IV) or Ru(III) salts to directly yield macrocyclic binuclear complexes [1]. Additionally, pre-formed acyclic mono-nuclear VO(IV) and Ru(III) Schiff base complexes can be converted to macrocyclic mono-nuclear complexes by subsequent reaction with 4,6-diacetylresorcinol [1]. This application scenario is directly supported by the macrocyclic complex formation evidence (Evidence Item 5) and is relevant to researchers developing ion-selective receptors, catalytic cavities, or metallosupramolecular assemblies.

Mannich Base Derivatization for Antimicrobial Screening Programs

4,6-Diacetylresorcinol serves as a substrate for Mannich base synthesis, with the reaction occurring selectively at the 2-position of the aromatic ring rather than at the acetyl function [1]. Eight novel Mannich bases (2a-h) have been synthesized by condensing 4,6-diacetylresorcinol with formaldehyde and selected secondary amines [1]. The resulting compounds have been evaluated for antibacterial and antifungal activity using the disc diffusion method against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Aspergillus flavus, and Candida albicans, with ofloxacin and voriconazole (20 μg/mL) as reference standards [1]. While antimicrobial activity data are qualitative and not differentiated from comparators in this study, the selective reactivity at the 2-position provides a defined derivatization pathway distinct from alternative resorcinol derivatives [1].

Europium-Based Luminescent Materials Development

4,6-Diacetylresorcinol has been successfully employed as a ligand in binuclear europium(III) complexes Eu2(DAR)3·4H2O and Eu2(DAR)3Phen2 that exhibit photoluminescence properties [1]. The 2:3 metal:ligand stoichiometry afforded by the bifunctional DAR ligand contrasts with the 1:3 stoichiometry obtained with mono-acetylated 2'-hydroxyacetophenone [1]. This structural distinction is critical for materials scientists evaluating ligand platforms for rare-earth luminescent materials, sensors, and light-emitting devices. The UV absorption maximum at 370 nm (DMF) [2] further supports the use of 4,6-diacetylresorcinol as an antenna chromophore for sensitizing lanthanide luminescence. This scenario is directly validated by the photoluminescence and europium complexation evidence (Evidence Item 6).

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